

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methoxybenzotrile

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Compound of Interest

Compound Name: *5-Bromo-2-fluoro-3-methoxybenzotrile*

Cat. No.: *B14031529*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-3-methoxybenzotrile is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a nitrile moiety, offers multiple reaction sites for the synthesis of complex molecular architectures. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions. The nitrile group can be readily transformed into other functional groups or act as a bioisostere. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide provides a comprehensive overview of **5-Bromo-2-fluoro-3-methoxybenzotrile**, including its structure, predicted properties, a detailed synthetic protocol, and its potential applications in drug discovery. It is important to note that a specific CAS number for this compound is not readily available in major chemical databases, suggesting it may be a novel or specialized research chemical. This guide is based on the

synthesis from its closely related and commercially available precursor, 5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS Number: 1782260-95-0).

Chemical Structure and Properties

The chemical structure of **5-Bromo-2-fluoro-3-methoxybenzonitrile** is characterized by a benzene ring substituted with four different functional groups.

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Structure:

Caption: Chemical structure of **5-Bromo-2-fluoro-3-methoxybenzonitrile**.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **5-Bromo-2-fluoro-3-methoxybenzonitrile**. These values are estimations based on its structure and data from analogous compounds.

Property	Predicted Value
Molecular Formula	C ₈ H ₅ BrFNO
Molecular Weight	230.04 g/mol
Appearance	White to off-white solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)
LogP	~2.5-3.0

Properties of the Synthetic Precursor

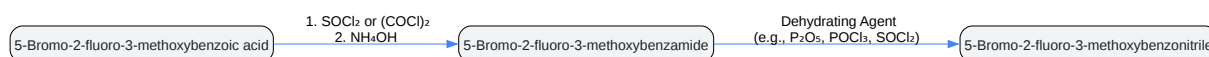
For reference, the properties of the commercially available starting material, 5-Bromo-2-fluoro-3-methoxybenzoic acid, are provided below.

Property	Value	Source
CAS Number	1782260-95-0	Fluorochem
Molecular Formula	C ₈ H ₆ BrFO ₃	Fluorochem
Molecular Weight	249.04 g/mol	Fluorochem
Appearance	White to off-white solid	Fluorochem
Purity	≥95%	Fluorochem

Proposed Synthesis Protocol

The synthesis of **5-Bromo-2-fluoro-3-methoxybenzotrile** can be reliably achieved from 5-Bromo-2-fluoro-3-methoxybenzoic acid via a two-step sequence involving the formation of a primary amide followed by its dehydration.^{[5][6][7][8]} This approach is a standard and well-documented transformation in organic synthesis.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **5-Bromo-2-fluoro-3-methoxybenzotrile**.

Step 1: Amidation of 5-Bromo-2-fluoro-3-methoxybenzoic acid

The conversion of the carboxylic acid to the primary amide is a crucial first step. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride,

followed by reaction with ammonia.

Materials and Reagents:

- 5-Bromo-2-fluoro-3-methoxybenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM)
- Ammonium hydroxide (NH_4OH) solution (28-30%)
- Ice bath
- Standard laboratory glassware

Procedure:

- Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Cool the solution in an ice bath.
- Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled solution. A catalytic amount of DMF can be added if using oxalyl chloride.
- Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- Formation of the Amide: In a separate flask, cool an excess of ammonium hydroxide solution in an ice bath.
- Slowly add the solution of the acyl chloride prepared in the previous step to the cold ammonium hydroxide solution with vigorous stirring.
- A precipitate of the primary amide, 5-Bromo-2-fluoro-3-methoxybenzamide, should form.
- Stir the mixture for an additional 1-2 hours.

- Work-up and Isolation: Filter the solid precipitate and wash it with cold water and then with a small amount of cold diethyl ether.
- Dry the isolated solid under vacuum to obtain the crude 5-Bromo-2-fluoro-3-methoxybenzamide. The product can be further purified by recrystallization if necessary.

Step 2: Dehydration of 5-Bromo-2-fluoro-3-methoxybenzamide

The final step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation.^{[7][8][9][10]}

Materials and Reagents:

- 5-Bromo-2-fluoro-3-methoxybenzamide
- Phosphorus pentoxide (P_2O_5), Phosphorus oxychloride ($POCl_3$), or Thionyl chloride ($SOCl_2$)
- Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
- Standard laboratory glassware

Procedure (using Phosphorus Oxychloride):

- In a round-bottom flask, suspend 5-Bromo-2-fluoro-3-methoxybenzamide (1.0 eq) in an anhydrous solvent such as toluene.
- Cool the mixture in an ice bath.
- Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the suspension.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice or into cold water.
- Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

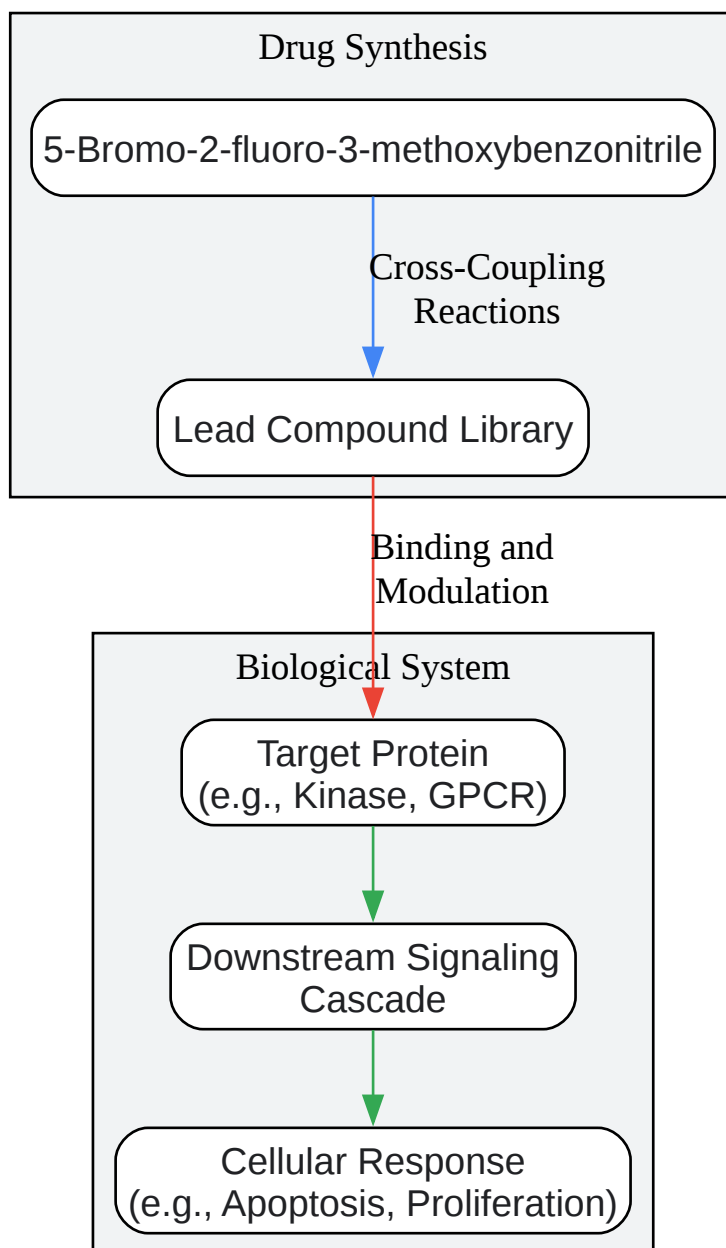
- Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude **5-Bromo-2-fluoro-3-methoxybenzotrile**.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Applications in Research and Drug Discovery

Substituted benzonitriles are a class of compounds with significant importance in medicinal chemistry.^{[1][2][11]} The nitrile group can act as a hydrogen bond acceptor or as a bioisostere for other functional groups.^{[1][2]} The presence of fluorine and bromine atoms further enhances the utility of **5-Bromo-2-fluoro-3-methoxybenzotrile** as a scaffold in drug design.

- Medicinal Chemistry Building Block: The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents and build molecular complexity.^[12] This makes it a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening.
- Role of Fluorine: The fluorine atom at the 2-position can influence the electronic properties of the aromatic ring and can be involved in hydrogen bonding interactions with biological targets.^[3] Fluorine substitution is a well-established strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.^[3]
- Versatility of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a diverse range of derivatives.^[6]
- Potential Therapeutic Areas: Structurally related fluorinated and brominated aromatic compounds have been investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators in oncology, neuroscience, and infectious diseases.^{[13][14][15]}

Potential Signaling Pathway Interaction Diagram



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Caption: Logical relationship of **5-Bromo-2-fluoro-3-methoxybenzotrile** in a drug discovery workflow.

Safety and Handling

As there is no specific safety data sheet (SDS) for **5-Bromo-2-fluoro-3-methoxybenzonitrile**, the safety precautions should be based on those for structurally similar compounds, such as other brominated and fluorinated benzonitriles. These compounds are generally considered hazardous and should be handled with appropriate care.

Hazard Category	Precautionary Measures
GHS Hazard Statements	Predicted: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Precautionary Statements	Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
<p>Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p>	
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.	
Disposal: Dispose of contents/container to an approved waste disposal plant.	
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), lab coat, and a properly fitted respirator (if handling as a powder or in a poorly ventilated area).

Disclaimer: The safety information provided is predictive and should be supplemented by a thorough risk assessment before handling the compound. Always consult the safety data sheet of the starting materials and reagents used in the synthesis.

Conclusion

5-Bromo-2-fluoro-3-methoxybenzotrile represents a promising, albeit not widely cataloged, chemical entity with considerable potential for applications in synthetic and medicinal chemistry. Its synthesis from the corresponding benzoic acid is straightforward, employing established chemical transformations. The unique combination of reactive functional groups on the aromatic ring makes it an attractive starting point for the development of novel pharmaceuticals and advanced materials. Researchers and drug development professionals are encouraged to consider this compound as a valuable addition to their synthetic toolbox.

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